Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a thiazole ring, a fluorobenzene moiety, and an azetidine ring
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antioxidant, analgesic, anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The thiazole nucleus in Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be the basis for its interactions with various biomolecules.
Cellular Effects
. They also have potential antitumor activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group is introduced via nucleophilic aromatic substitution reactions.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Sulfonylation and Esterification: The final steps involve sulfonylation and esterification to introduce the sulfonyl and ester groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the thiazole ring and have similar biological activities.
Fluorobenzene Derivatives: Compounds with fluorobenzene moieties are known for their enhanced binding properties.
Azetidine Derivatives: These compounds are studied for their stability and unique reactivity.
Uniqueness
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S2/c1-25-17(22)11-5-7-13(8-6-11)28(23,24)21-9-12(10-21)26-18-20-16-14(19)3-2-4-15(16)27-18/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQVOCMZYYNQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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